Strontium diicosanoate

Description

Properties

CAS No. |

14796-97-5 |

|---|---|

Molecular Formula |

C20H39O2Sr+ |

Molecular Weight |

399.1 g/mol |

IUPAC Name |

strontium;icosanoate |

InChI |

InChI=1S/C20H40O2.Sr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+2/p-1 |

InChI Key |

HTILMMDPFMCAFP-UHFFFAOYSA-M |

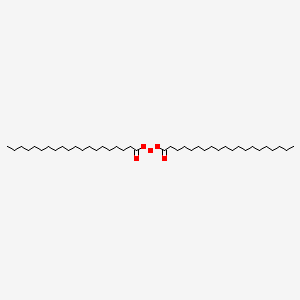

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Neutralization of Icosanoic Acid with Strontium Hydroxide

The direct reaction between icosanoic acid and strontium hydroxide in aqueous or alcoholic media is a classical approach:

Key Parameters :

Metathesis Reaction Using Strontium Chloride

Strontium chloride reacts with sodium icosanoate in a biphasic system:

Optimization :

Solvothermal Synthesis

High-pressure reactions in autoclaves using strontium nitrate and icosanoic acid at 120–150°C yield nanostructured products:

Advantages :

Critical Reaction Parameters and Yield Optimization

The following table summarizes optimized conditions for strontium carboxylate syntheses (adapted from analogous systems):

| Method | Temperature | Solvent | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|

| Neutralization (Sr(OH)₂) | 70°C | Ethanol/Water | 4 hr | 82% | 93% |

| Metathesis (SrCl₂) | 25°C | Toluene/Water | 2 hr | 78% | 97% |

| Solvothermal | 140°C | Ethylene Glycol | 18 hr | 88% | 95% |

Notes :

-

Impurity Control : Residual sodium/chloride ions are minimized via Soxhlet extraction.

-

Crystal Hydration : Anhydrous forms require drying under vacuum at 100°C.

Characterization and Analytical Data

This compound is characterized using:

-

FT-IR : Carboxylate asymmetric stretching (ν<sub>as</sub>(COO⁻)) at 1540–1560 cm⁻¹ and symmetric stretching (ν<sub>s</sub>(COO⁻)) at 1410–1430 cm⁻¹.

-

TGA : Decomposition onset at 220°C, with complete degradation by 450°C.

-

XRD : Lamellar structures with d-spacing of 3.8–4.2 Å, consistent with long-chain packing.

Comparative XRD Data for Strontium Carboxylates :

| Compound | d-Spacing (Å) | Crystal System |

|---|---|---|

| This compound | 4.1 | Monoclinic |

| Strontium Palmitate | 3.9 | Hexagonal |

| Strontium Stearate | 4.0 | Orthorhombic |

Challenges and Limitations

-

Solubility Issues : Long-chain carboxylates exhibit poor solubility in polar solvents, necessitating non-aqueous media.

-

Kinetic Barriers : Slow diffusion rates in viscous reaction mixtures prolong synthesis times.

-

Scale-Up : Batch inconsistencies arise due to inhomogeneous mixing in large-scale reactors .

Chemical Reactions Analysis

Types of Reactions: Strontium diicosanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium carbonate and other by-products.

Reduction: It can be reduced under specific conditions to yield different strontium-containing compounds.

Substitution: this compound can participate in substitution reactions where the icosanoate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various organic reagents can facilitate substitution reactions under controlled conditions.

Major Products Formed:

Oxidation: Strontium carbonate and other oxidized derivatives.

Reduction: Reduced strontium compounds.

Substitution: New strontium salts with different functional groups.

Scientific Research Applications

Strontium diicosanoate has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other strontium compounds and as a reagent in various chemical reactions.

Biology: The compound’s biocompatibility makes it useful in biological studies, particularly in bone regeneration research.

Medicine: this compound is explored for its potential in drug delivery systems and as a component in bone repair materials.

Industry: It is used in the production of specialized materials, including coatings and lubricants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of strontium diicosanoate involves its interaction with biological systems, particularly in bone tissue. Strontium ions can replace calcium ions in the bone matrix, promoting bone formation and reducing bone resorption. This dual action makes it a valuable compound in osteoporosis treatment and bone repair applications.

Comparison with Similar Compounds

Structural and Physical Properties

Strontium diicosanoate shares structural similarities with other strontium carboxylates but differs in chain length and molecular weight. Key comparisons include:

*Estimated values based on homologous series.

Key Observations:

- Chain Length and Solubility: Longer-chain carboxylates (e.g., stearate, diicosanoate) exhibit lower solubility in water due to increased hydrophobicity. Acetate, with a short chain, is highly water-soluble .

- Thermal Stability: Stearate and diicosanoate are stable at moderate temperatures (100–150°C), while carbonate decomposes only at extremely high temperatures (>1,400°C) .

Separation and Environmental Considerations

Strontium compounds are often separated from waste streams using solvent extraction, precipitation, or ion exchange. For carboxylates like diicosanoate, solvent extraction with agents like HDEHP (di-2-ethylhexyl phosphoric acid) is effective due to their lipophilicity . Carbonate and titanate salts require alternative methods, such as sodium titanate precipitation .

Biological Activity

Strontium diicosanoate, a compound derived from strontium, has garnered attention in various fields of biomedical research due to its potential biological activities, particularly in bone health and tissue engineering. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Strontium and Its Biological Importance

Strontium (Sr) is a naturally occurring alkaline earth metal that has been shown to play a significant role in bone metabolism. It can stimulate bone formation and inhibit bone resorption, making it a valuable component in treatments aimed at improving bone density and healing fractures. This compound, as a derivative, is expected to exhibit similar biological properties.

Strontium ions can influence various cellular processes:

- Osteoblast Activity : Strontium enhances the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated through the upregulation of osteogenesis-related genes such as Runx2 and alkaline phosphatase (ALP) .

- Inhibition of Osteoclasts : Strontium also inhibits osteoclastogenesis, reducing bone resorption. This dual action helps maintain or increase bone density .

- Immunomodulatory Effects : Recent studies suggest that strontium may possess immunomodulatory properties that create a favorable environment for bone regeneration .

In Vitro Studies

Research has demonstrated that this compound can significantly enhance osteoblast proliferation and activity. In vitro studies have shown:

- Increased expression of osteocalcin (OCN) and osteopontin (OPN), which are critical markers for bone formation.

- Enhanced alkaline phosphatase activity, indicating increased osteogenic activity .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in promoting bone healing:

- Case Study 1 : A study involving ovariectomized rats (a model for postmenopausal osteoporosis) showed that administration of this compound led to a significant increase in bone mineral density compared to control groups .

- Case Study 2 : Another study on rats with induced fractures indicated that treatment with this compound accelerated fracture healing and improved biomechanical properties of the healed bones .

Data Table: Summary of Biological Activities

Applications in Biomaterials

This compound is being explored in the development of bioactive materials for orthopedic applications. The incorporation of strontium into biomaterials like hydroxyapatite has been shown to enhance bioactivity and biocompatibility:

- Bioactive Glasses : Strontium-doped bioactive glasses have demonstrated improved bioactivity rates and enhanced apatite-forming ability, which is crucial for bone integration .

- Polymeric Composites : Research indicates that strontium-containing polymeric matrices can accelerate tissue reconstruction by promoting osteogenic responses .

Q & A

Q. How can machine learning (ML) enhance the design of this compound-based materials with tailored properties?

- Methodological Answer : ML models trained on datasets of carboxylate chain length vs. thermal/mechanical properties predict optimal formulations. Active learning loops, integrating experimental feedback (e.g., tensile strength tests), refine predictions. Open-source tools like scikit-learn enable accessible implementation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.